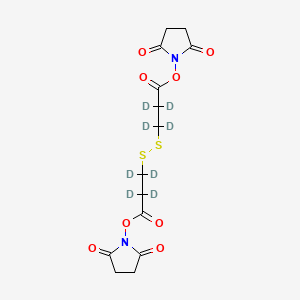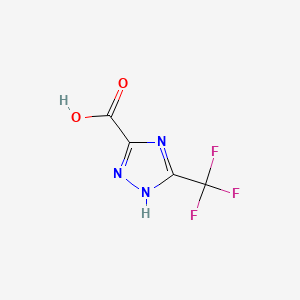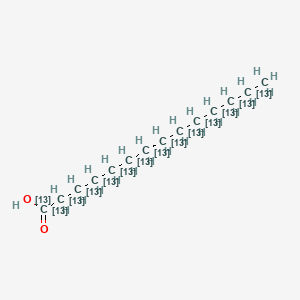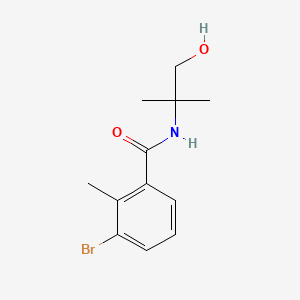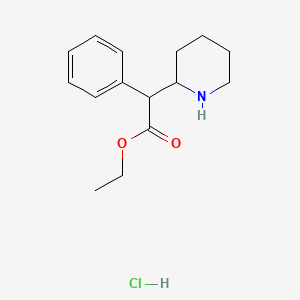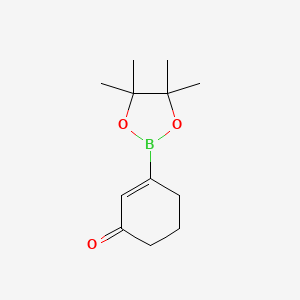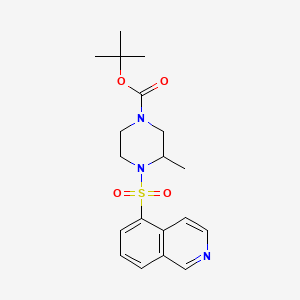![molecular formula C12H14N5O6PS B565995 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione CAS No. 162791-64-2](/img/structure/B565995.png)
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a deoxyribose sugar moiety linked to a phosphono group and an imidazo[2,1-i]purine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Deoxyribose Sugar Moiety: This step involves the protection and activation of the sugar moiety to ensure selective reactions.
Attachment of the Phosphono Group: The phosphono group is introduced using phosphorylating agents under controlled conditions.
Construction of the Imidazo[2,1-i]purine Ring System: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring system.
Introduction of the Thione Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with DNA replication and repair processes, leading to its potential use as an antiviral or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-5-nitro-1H-indole
- 5′,6′-Diamino-1,3′-bis(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-4′,5′-dihydro-4,4′-bipyrimidine-2,2′(1H,3′H)-dione
Uniqueness
The uniqueness of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione lies in its specific structure, which combines a deoxyribose sugar moiety, a phosphono group, and an imidazo[2,1-i]purine ring system with a thione group
Eigenschaften
IUPAC Name |
[(2R,3S,5S)-3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O6PS/c18-6-3-8(23-7(6)4-22-24(19,20)21)17-5-14-9-10-13-1-2-16(10)12(25)15-11(9)17/h1-2,5-8,18H,3-4H2,(H,15,25)(H2,19,20,21)/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPQHUJJVGJIT-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O6PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
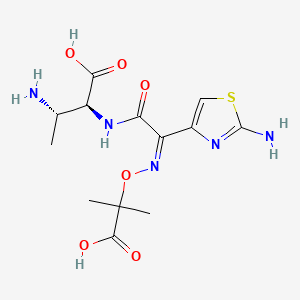
![2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565916.png)

